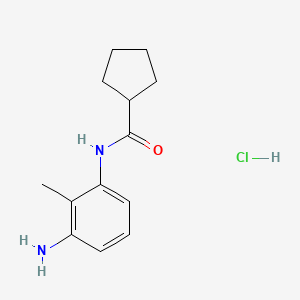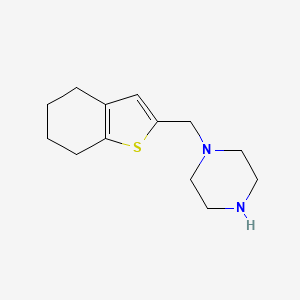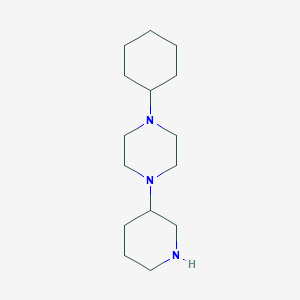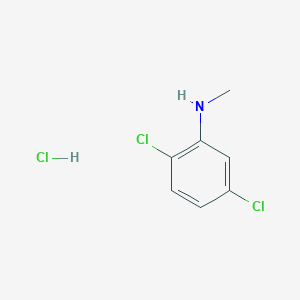
2-Chloro-5-(3-methylphenyl)-1-pentene
Descripción general
Descripción
2-Chloro-5-(3-methylphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H15Cl and its molecular weight is 194.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Münstedt, Wannagat, and Wrobel (1984) synthesized substituted 2-methyl-1-pentenes, closely related to 2-Chloro-5-(3-methylphenyl)-1-pentene, using 2-acetyl-γ-butyrolactone as the starting compound. These compounds showed potential for further chemical transformations, including reactions with chlorotrimethylsilane (Münstedt, Wannagat, & Wrobel, 1984).
Application in Organometallic Chemistry :
- Choi, Boudjouk, and Pan (1999) studied the crystal structures of enantiomers of 1-Methyl-2-(dimethylsilyl)-2,3,4,5-tetraphenyl-1-silacyclo-3-pentene, which shares structural similarities with this compound. Their research contributes to understanding the stereochemical aspects of similar compounds (Choi, Boudjouk, & Pan, 1999).
Homolytic Addition Studies :
- Vasil’eva, Fedin, and Freĭdlina (1970) explored the homolytic addition of thiophenol to compounds like 5-chloro-3-vinyl-1-pentene, which is structurally related to this compound. This study is significant for understanding radical-based chemical reactions involving such compounds (Vasil’eva, Fedin, & Freĭdlina, 1970).
Reactions with Chromyl Chloride :
- Stairs, Diaper, and Gatzke (1963) investigated the reaction of chromyl chloride with olefins including 2-methyl-1-pentene, which is related to this compound. This research helps in understanding the reactivity of similar compounds with chromyl chloride (Stairs, Diaper, & Gatzke, 1963).
Polymerization Studies :
- Brüll et al. (2001) studied the polymerization of 1-pentene using various catalysts, which is relevant for understanding the polymerization behavior of structurally related compounds like this compound (Brüll et al., 2001).
Isomerization and Catalysis :
- The work of Bond and Hillyard (1968) on the hydrogenation and isomerization of cis-2-pentene, which shares similarities with the compound of interest, provides insights into catalytic processes and isomerization mechanisms (Bond & Hillyard, 1968).
Propiedades
IUPAC Name |
1-(4-chloropent-4-enyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZKPMQCYDTKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1421618.png)


![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)
![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)


![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)


![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)

![3-[(2-Methylpropyl)amino]propanoic acid hydrochloride](/img/structure/B1421637.png)

